molecular formula C5H11NS B13019988 3-(Ethylsulfanyl)azetidine

3-(Ethylsulfanyl)azetidine

Cat. No.: B13019988
M. Wt: 117.22 g/mol
InChI Key: PUEVLAZXPSMNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfanyl)azetidine (CAS 1342770-64-2) is a high-purity chemical building block featuring a four-membered azetidine ring substituted with an ethylsulfanyl group. With the molecular formula C5H11NS and a molecular weight of 117.21 g/mol, this compound is a valuable intermediate for researchers in medicinal chemistry and drug discovery . Azetidines are important saturated heterocycles that serve as key scaffolds in the development of pharmaceutical agents and other fine chemicals . The ethylsulfanyl (ethylthio) functional group in this molecule provides a versatile handle for further chemical modification, including oxidation to sulfoxide or sulfone analogs, or participation in coupling reactions, making it a useful precursor for expanding chemical libraries . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses. Handle with care: this compound is classified as hazardous and poses risks of flammability and skin corrosion/serious eye damage . It must be stored sealed in a dark place under an inert atmosphere in a freezer at or below -20°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

3-ethylsulfanylazetidine

InChI

InChI=1S/C5H11NS/c1-2-7-5-3-6-4-5/h5-6H,2-4H2,1H3

InChI Key

PUEVLAZXPSMNHE-UHFFFAOYSA-N

Canonical SMILES

CCSC1CNC1

Origin of Product

United States

Reactivity and Transformational Chemistry of 3 Ethylsulfanyl Azetidine Derivatives

Strain-Release Driven Reactivity of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is fundamentally governed by its significant ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°, as well as from torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. The ring strain of azetidines is intermediate between that of the more reactive and less stable aziridines (three-membered rings, ~27.7 kcal/mol) and the significantly more stable and unreactive pyrrolidines (five-membered rings, ~5.4 kcal/mol). rsc.org

This stored energy makes the azetidine ring susceptible to reactions that lead to the cleavage of its C-N or C-C bonds, as this relieves the inherent strain. rsc.org Consequently, strain-release serves as a powerful thermodynamic driving force for a wide array of chemical transformations. rsc.orgrsc.org This unique reactivity profile allows azetidines to be used as compact and versatile building blocks in organic synthesis. acs.orgbris.ac.uknih.gov Methodologies that exploit this high ring strain enable the modular construction of complex molecules, including pharmaceuticals. acs.orgnih.gov The balance between stability for handling and sufficient reactivity for transformation under specific conditions makes the azetidine scaffold particularly attractive for synthetic applications. rsc.orgrsc.org

Ring-Opening Reactions of Azetidine Thioethers

The presence of a thioether group at the C3 position of the azetidine ring introduces additional chemical handles and can influence the pathways of ring-opening reactions. These reactions are a hallmark of azetidine chemistry, providing access to a variety of functionalized acyclic amine structures.

The ring-opening of unsymmetrically substituted azetidines, such as derivatives of 3-(Ethylsulfanyl)azetidine, is often governed by regioselectivity, meaning the nucleophile preferentially attacks one of the non-equivalent ring carbons (C2 or C4). The outcome of these reactions is dictated by a combination of electronic and steric factors associated with the substituents on the ring and the nature of the attacking nucleophile. magtech.com.cn

For nucleophilic ring-opening to occur, the azetidine nitrogen is typically activated, for instance, by conversion into a quaternary azetidinium salt or by using a Lewis acid. magtech.com.cniitk.ac.in This activation enhances the electrophilicity of the ring carbons. In the case of an N-activated this compound, a nucleophile can attack either the C2 or C4 position. The regioselectivity is influenced by the substituents on the nitrogen and the ring carbons. nih.gov For instance, sterically bulky nucleophiles tend to attack the less hindered carbon atom, a process controlled by steric hindrance. magtech.com.cn Conversely, electronic effects can direct the nucleophile to attack a carbon atom that can better stabilize a partial positive charge in the transition state. magtech.com.cn Lewis acid-mediated reactions often proceed via an SN2-type pathway, leading to highly regioselective and stereoselective formation of the product. iitk.ac.innih.gov

Attacking NucleophileActivating AgentPredominant Site of AttackControlling FactorPotential Product
Strong, bulky baseN-Alkylation (e.g., MeOTf)Less substituted C (C2/C4)Steric Hindranceγ-amino thioether
Small, "soft" nucleophileLewis Acid (e.g., Cu(OTf)₂)Electronically influenced CElectronic Effectsγ-amino thioether
Intramolecular nucleophileN-ActivationDependent on forming ring sizeRing Strain/ConformationNew heterocyclic system

This table presents potential outcomes based on general principles of azetidine reactivity.

Nucleophilic Ring-Opening: This is the most common mode of ring-opening for azetidines. The reaction typically involves the activation of the ring nitrogen to make it a better leaving group, followed by the attack of a nucleophile. magtech.com.cnnih.gov Converting the azetidine to an azetidinium salt, for example, by reaction with an alkylating agent like methyl trifluoromethanesulfonate, renders the ring carbons highly susceptible to nucleophilic attack. researchgate.net A wide range of nucleophiles, including halides, alkoxides, azides, and amines, can be used to open the ring, yielding functionalized linear amines in a regioselective and stereoselective manner. nih.gov

Electrophilic Ring-Opening: While less common, ring-opening can also be initiated by electrophiles. This usually requires a strong Brønsted or Lewis acid to protonate or coordinate to the nitrogen atom. researcher.life This activation facilitates the cleavage of a C-N bond, which can then be intercepted by a nucleophile present in the reaction medium. For example, the use of hydrogen fluoride-pyridine (Olah's reagent) can achieve the regioselective ring-opening of N-activated azetidines to produce γ-fluorinated amines under mild conditions. rsc.org

The strain-driven reactivity of azetidines makes them valuable precursors for the synthesis of other heterocyclic systems through ring-expansion reactions. One notable transformation is the conversion of azetidine derivatives into substituted pyrroles. nih.gov This type of reaction often proceeds through the formation of a strained intermediate, such as a 1-azoniabicyclo[2.1.0]pentane system, which then rearranges to the more stable five-membered pyrrole (B145914) ring. nih.gov The specific substitution pattern on the starting azetidine directs the course of the rearrangement and determines the structure of the resulting pyrrole. While specific examples starting from this compound are not extensively documented, the general principle suggests its potential as a building block for synthesizing novel, functionalized pyrroles and other important N-heterocycles. nih.govnih.gov

Functionalization Strategies for the Azetidine Core

Beyond ring-opening reactions, significant effort has been directed toward methods that modify the azetidine scaffold while keeping the four-membered ring intact. These strategies allow for the synthesis of more complex and densely functionalized azetidine derivatives.

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, and its application to saturated heterocycles like azetidine is an area of active research. rsc.org This approach avoids the need for pre-functionalized substrates by directly converting a C-H bond on the azetidine ring into a new C-C or C-heteroatom bond. For example, palladium-catalyzed intramolecular γ-C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org Another significant advancement is the direct C(sp³)–H arylation of azetidines, which allows for the introduction of aryl groups onto the ring. rsc.org These methods provide a direct route to novel azetidine derivatives that would be challenging to access through traditional synthetic methods, opening new avenues for creating structurally diverse molecules based on the this compound core.

Electrophilic and Nucleophilic Functionalization Methods

The reactivity of this compound derivatives is characterized by the distinct functionalities of the azetidine ring. The nitrogen atom's nucleophilicity and the potential for functionalization at the carbon atoms of the ring allow for a variety of electrophilic and nucleophilic transformations.

A primary site for electrophilic attack is the nitrogen atom of the azetidine ring. The lone pair of electrons on the nitrogen makes it a potent nucleophile, readily reacting with various electrophiles. This reactivity is often harnessed to install protecting groups, such as the tert-butoxycarbonyl (Boc) or p-toluenesulfonyl (Ts) groups, which can modulate the ring's reactivity and provide a handle for further synthetic manipulations.

Furthermore, the C2 position of N-protected azetidines can be functionalized through base-promoted C2 metalation, typically using organolithium bases, followed by trapping with an electrophile. This method provides a powerful strategy for introducing substituents at the carbon adjacent to the nitrogen atom. The choice of the N-protecting group is crucial for the success of this regioselective lithiation. A range of electrophiles can be employed in this trapping step, leading to a diverse array of substituted azetidine derivatives.

Nucleophilic functionalization methods often target activated azetidine precursors. For instance, the aza-Michael addition of nucleophiles to methyl (N-Boc-azetidin-3-ylidene)acetate is an effective method for preparing functionalized 3-substituted azetidines. This reaction demonstrates the utility of introducing an exocyclic double bond to activate the C3 position towards nucleophilic attack. Another approach involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) with nucleophiles like thiols, which proceeds via a strain-release mechanism to generate functionalized azetidines.

The azetidine ring can also be rendered susceptible to nucleophilic attack by forming an azetidinium salt. These strained, positively charged intermediates can undergo regioselective ring-opening when treated with nucleophiles, providing a pathway to various functionalized amino compounds.

Table 1: Examples of Electrophilic Trapping of α-Lithiated N-Protected Azetidines

This table summarizes the types of products obtained from the reaction of α-lithiated N-protected azetidines with various electrophiles, demonstrating a key electrophilic functionalization strategy.

ElectrophileProduct TypeReference
Alkyl Halides2,2-Disubstituted Azetidines
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)2-Ester Substituted Azetidines
Acetone2-Hydroxypropyl Substituted Azetidines

Transition Metal-Catalyzed Functionalizations (e.g., cross-coupling, amination)

Transition metal catalysis offers a powerful and versatile toolkit for the functionalization of the this compound scaffold. These methods often provide high efficiency and functional group tolerance, enabling the formation of carbon-nitrogen and carbon-carbon bonds under relatively mild conditions.

A prominent application of transition metal catalysis is the N-arylation of the azetidine ring. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely employed for this purpose. This reaction couples the secondary amine of the azetidine ring with aryl halides or triflates, providing a direct route to N-aryl azetidine derivatives. The catalytic cycle typically involves oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the azetidine, deprotonation, and reductive elimination to yield the N-arylated product.

Beyond palladium, other transition metals have been utilized to facilitate the arylation of azetidines. Iron- and nickel-based catalytic systems have been developed for the synthesis of 3-aryl azetidines, showcasing the expanding scope of metals used in azetidine functionalization. For instance, an iron-catalyzed alkylation of N-Cbz-azetidin-3-ols with thiols provides a direct route to 3-aryl-3-sulfanyl azetidines. Similarly, palladium catalysis has been used for the cross-coupling of t-butyl (N-benzylazetidine-3-yl) carboxylate with (het)aryl halides to form 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds.

These transition metal-catalyzed reactions are crucial for synthesizing libraries of complex azetidine derivatives for various applications, including medicinal chemistry. The ability to introduce a wide range of substituents onto the azetidine core is a key advantage of these methods.

Table 2: Transition Metal-Catalyzed Functionalizations of Azetidine Derivatives

This table outlines various transition metal-catalyzed reactions applicable to the functionalization of the azetidine ring, highlighting the catalyst and the type of bond formed.

Reaction TypeCatalyst System (Metal)Bond FormedReference
N-Arylation (Buchwald-Hartwig)PalladiumC-N
C3-ArylationPalladiumC-C
C3-ArylationNickelC-C
C3-Alkylation/ArylationIronC-S / C-C

Chemical Reactivity of the Ethylsulfanyl Moiety on the Azetidine Ring

The ethylsulfanyl group at the C3 position of the azetidine ring introduces a reactive sulfur center that can undergo a variety of chemical transformations, most notably oxidation and cleavage reactions. These reactions allow for further diversification of the molecular scaffold.

Oxidation Reactions of Thioethers (e.g., to sulfoxides and sulfones)

The sulfur atom of the ethylsulfanyl (thioether) moiety is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties and steric profile of the substituent, as the sulfur center goes from a neutral, divalent state to a more oxidized, polar state.

A variety of oxidizing agents can be employed for this purpose, and the outcome of the reaction—selective formation of the sulfoxide or complete oxidation to the sulfone—can often be controlled by the choice of reagent and reaction conditions. Common oxidants include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone (2KHSO₅·KHSO₄·K₂SO₄).

For the selective oxidation to the sulfoxide, careful control of the oxidant stoichiometry (typically one equivalent) is required to prevent overoxidation to the sulfone. In some systems, the choice of solvent can also direct the selectivity; for example, using Oxone as the oxidant in ethanol (B145695) can favor the formation of sulfoxides, while the reaction in water can lead to the corresponding sulfones. The formation of the sulfone generally requires more forcing conditions or an excess of the oxidizing agent.

Table 3: Common Reagents for the Oxidation of Thioethers

This table lists common oxidizing agents for the conversion of thioethers to sulfoxides and sulfones, along with typical conditions influencing selectivity.

Oxidizing AgentTypical Product (Selectivity Control)Reference
Hydrogen Peroxide (H₂O₂)Sulfoxide or Sulfone (Catalyst and conditions dependent)
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide (1 equiv.) or Sulfone (>2 equiv.)
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Sulfoxide (in EtOH) or Sulfone (in H₂O)
SelectfluorSulfoxide or Sulfone (Stoichiometry dependent)

Cleavage and Modification of the C-S Bond

The carbon-sulfur (C-S) bond of the ethylsulfanyl group can be cleaved or modified under specific chemical or enzymatic conditions. Cleavage of the C-S bond represents a more profound structural modification, leading to the removal of the sulfur-containing moiety and the potential for introducing a new functional group at the C3 position of the azetidine ring.

Enzymatic methods have been shown to mediate C-S bond cleavage. For example, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent C-S lyases can catalyze the cleavage of a C-S bond in sulfoxides. Such biocatalytic approaches offer high specificity and mild reaction conditions.

Chemically, the C-S bond in thioethers can be cleaved under various conditions, though these reactions are generally less common than oxidation. Reductive cleavage using dissolving metals or other strong reducing agents can lead to the corresponding thiol and alkane. Alternatively, the thioether can be activated to facilitate C-S bond cleavage. For example, alkylation of the sulfur atom with an alkyl halide would form a sulfonium (B1226848) salt. This transformation converts the ethylsulfanyl group into an excellent leaving group, which can then be displaced by a nucleophile in an Sₙ2 reaction, effectively replacing the sulfur moiety with a new functional group.

Modification of the C-S bond can also occur without complete cleavage. As mentioned, the formation of sulfonium salts is one such modification. Another possibility involves reactions at the carbon atoms of the ethyl group, although these are generally less facile than reactions directly involving the sulfur atom or the azetidine ring.

Computational and Mechanistic Studies on 3 Ethylsulfanyl Azetidine and Azetidine Thioethers

Quantum Chemical Calculations of Azetidine (B1206935) Ring Strain Energies and Conformational Preferences

The reactivity of four-membered heterocycles is largely governed by their inherent ring strain. Quantum chemical calculations are pivotal in quantifying this strain and predicting the most stable three-dimensional arrangements of the atoms.

The azetidine ring possesses a significant ring strain of approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) ring (27.7 kcal/mol) and the relatively stable five-membered pyrrolidine (B122466) ring (5.4 kcal/mol). rsc.org This moderate strain makes the azetidine scaffold stable enough for isolation and handling while also predisposing it to unique, strain-releasing chemical transformations. rsc.orgrsc.org

Table 1: Comparison of Ring Strain Energies in Nitrogen Heterocycles
HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine3-membered27.7 rsc.org
Azetidine4-membered25.4 rsc.org
Pyrrolidine5-membered5.4 rsc.org

Elucidation of Reaction Mechanisms in Azetidine Synthesis (e.g., photocatalytic cycles, cycloaddition pathways)

Computational studies are crucial for elucidating the complex mechanisms through which azetidine rings are formed. Modern synthetic methods, including photocatalysis and cycloadditions, have benefited immensely from mechanistic investigations that map out reaction pathways and transition states.

One prominent method for azetidine synthesis is the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.orgchemrxiv.org Mechanistic studies, supported by computational analysis, have detailed a visible-light-mediated pathway using an iridium photocatalyst. rsc.orgchemrxiv.org The proposed mechanism involves the photocatalyst absorbing light and reaching an excited state. It then transfers its energy to one of the reactants (e.g., an olefin), promoting it to a triplet state. chemrxiv.org This excited triplet species then undergoes the [2+2] cycloaddition with the imine partner to form the azetidine ring. rsc.orgchemrxiv.org This energy transfer mechanism allows the reaction to proceed under very mild conditions. chemrxiv.org

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is another cornerstone of azetidinone (β-lactam) synthesis, which can be a precursor to azetidines. mdpi.com Mechanistic consensus, supported by theoretical calculations, points towards a two-step, non-concerted pathway rather than a concerted pericyclic reaction. mdpi.com The reaction is believed to initiate with a nucleophilic attack from the imine nitrogen onto the ketene carbonyl carbon, forming a zwitterionic intermediate. mdpi.com Subsequently, this intermediate undergoes conrotatory ring closure to form the four-membered β-lactam ring. mdpi.com

Other notable mechanisms that have been elucidated include palladium-catalyzed intramolecular C(sp³)–H amination, which proceeds through a Pd(IV) intermediate, and the photochemical aza-Yang cyclization, a modified Norrish-Yang reaction that forms azetidinols. rsc.orgchemrxiv.org

Theoretical Prediction of Reactivity and Selectivity in Functionalization and Ring-Opening Reactions

The inherent ring strain of azetidines is the primary driver for their reactivity, particularly in ring-opening reactions. rsc.orgrsc.org Theoretical calculations allow chemists to predict where and how these reactions will occur, guiding the synthesis of complex, functionalized amines.

Density Functional Theory (DFT) calculations have been successfully employed to understand and predict the regioselectivity of nucleophilic ring-opening of activated azetidinium ions. researchgate.net These studies help rationalize why a given nucleophile will attack one carbon atom of the ring over another. By calculating the energies of the possible transition states, researchers can determine the lowest energy pathway, which corresponds to the observed major product. researchgate.net This predictive power is essential for designing selective syntheses of polysubstituted linear amines from azetidine precursors. researchgate.net

For example, the ring-opening of N-activated azetidines with reagents like pyridine-HF (Olah's reagent) has been shown to be a mild and regioselective method for producing γ-fluorinated amines. rsc.org Computational models can rationalize this selectivity by examining the electronic and steric properties of the activated azetidine ring and the transition state of the nucleophilic attack by the fluoride (B91410) ion. Similarly, while detailed computational studies on palladium-catalyzed ring-opening of azetidines are emerging, analogous work on aziridines has demonstrated that theoretical models can accurately rationalize the full catalytic cycle, including the regioselectivity and stereospecificity of the reaction. acs.org These computational approaches provide a framework for predicting how factors like the choice of catalyst, activating group on the nitrogen, and substituents on the ring will influence the outcome of functionalization and ring-opening reactions.

Computational Conformational Analysis of Azetidine Derivatives and their Substituents

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Computational conformational analysis provides a detailed picture of the accessible shapes of azetidine derivatives and the energetic costs of transitioning between them.

As established, the azetidine ring itself is puckered. nih.gov The introduction of substituents, such as an ethylsulfanyl group at the 3-position, creates additional conformational complexity. The orientation of this substituent relative to the ring (axial vs. equatorial in the puckered conformation) and the rotational conformers (rotamers) of the ethyl chain must be considered.

In Silico Modeling for Rational Design in Chemical Research

In silico modeling, which encompasses techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, leverages computational power to accelerate the design and discovery of new molecules with desired properties, particularly in medicinal chemistry.

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (like a 3-(Ethylsulfanyl)azetidine derivative) to a biological target, typically a protein or enzyme. researchgate.net This method is a cornerstone of the drug discovery process. researchgate.net

The process involves generating multiple conformations of the ligand and placing them within the binding site of the target protein, whose 3D structure is often obtained from X-ray crystallography. researchgate.net A scoring function is then used to calculate the binding affinity or binding energy for each pose, identifying the most favorable interactions. vistas.ac.in Commonly used software for these studies includes AutoDock and Discovery Studio. vistas.ac.in

Docking studies on azetidine derivatives have been used to explore their potential as inhibitors for various targets. For example, azetidin-2-one (B1220530) derivatives have been docked into the active sites of the enoyl-acyl carrier protein (enoyl-ACP) reductase, a target for antitubercular drugs, and the epidermal growth factor receptor (EGFR) tyrosine kinase, a target in cancer therapy. researchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a structural basis for the molecule's activity.

Table 2: Example of Molecular Docking Results for Azetidin-2-one Derivatives against EGFR
CompoundPLP Fitness ScoreBinding Interaction Notes
Reference Ligand (Erlotinib)71.94 researchgate.netKnown binding mode
Azetidine Derivative A-277.79 researchgate.netShows superior predicted binding affinity
Azetidine Derivative A-876.68 researchgate.netShows superior predicted binding affinity
Azetidine Derivative A-1471.46 researchgate.netShows comparable predicted binding affinity
PLP (Piecewise Linear Potential) fitness score is a measure used in docking to estimate binding affinity. Higher scores indicate potentially better binding.

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. youtube.com By systematically modifying a lead compound, such as a bioactive azetidine derivative, and observing the resulting changes in potency, selectivity, or pharmacokinetic properties, researchers can build a model of the key chemical features required for activity. youtube.comnih.gov

For azetidine scaffolds, SAR investigations explore how different substituents at various positions on the ring impact the desired biological effect. For instance, in the development of azetidine-based GABA uptake inhibitors, researchers synthesized and tested a series of analogs to determine which lipophilic moieties and acidic groups led to the highest potency at GAT-1 and GAT-3 transporters. researchgate.net

Computational methods can quantify these relationships through three-dimensional quantitative structure-activity relationship (3D-QSAR) models. rsc.org These models correlate the biological activity of a set of molecules with their 3D properties, such as shape and electrostatic fields. rsc.org The resulting statistical models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the optimization of the scaffold to enhance potency and improve drug-like properties. rsc.org This rational, in silico-driven approach helps prioritize synthetic efforts and accelerates the journey from a preliminary hit to an optimized lead compound. youtube.com

Bioisosteric Replacement Studies Involving Azetidine Scaffolds

The application of bioisosterism is a cornerstone of modern medicinal chemistry, enabling the strategic modification of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov Bioisosteres are atoms or groups of atoms that can be interchanged to create new molecules with similar biological properties, often addressing issues of metabolism, toxicity, or physicochemical characteristics. cambridgemedchemconsulting.comdrughunter.com Within this strategy, the use of strained, three-dimensional motifs like azetidine has become a powerful tool for molecular design, allowing chemists to access novel chemical spaces with improved drug-like properties. researchgate.net

The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a privileged scaffold in drug discovery. researchgate.net Its inherent ring strain of approximately 25.4 kcal/mol confers a unique combination of molecular rigidity and satisfactory chemical stability. researchgate.net This rigid structure helps to lock a molecule into a specific, biologically active conformation, potentially improving binding affinity to its target. Furthermore, the introduction of the azetidine moiety can significantly alter key pharmacokinetic parameters such as solubility, lipophilicity, and metabolic stability. nih.gov

Azetidine Thioethers as Bioisosteres

While the azetidine scaffold itself is a valuable tool, its functionalization provides further opportunities for molecular optimization. Specifically, azetidine thioethers, including compounds like this compound, are of growing interest as bioisosteres for several common functional groups. The sulfur atom introduces a potential hydrogen bond acceptor and can modulate the electronic properties and conformation of the molecule. The replacement of more traditional, flexible, or metabolically labile thioether-containing fragments with a rigid azetidine thioether can offer distinct advantages in drug design.

Detailed computational and mechanistic studies on this compound itself are not widely reported in publicly available literature. However, the principles of using the broader class of azetidine thioethers as bioisosteres can be extrapolated from established medicinal chemistry strategies. For instance, an acyclic amino thioether might be replaced by a 3-thio-substituted azetidine to reduce the number of rotatable bonds and present the key interacting groups in a more defined spatial orientation. This conformational constraint can lead to a significant increase in binding affinity and selectivity for the target protein.

Research into related 3-aryl-3-sulfanyl azetidines has highlighted their potential in creating bioactive molecules, underscoring the value of this scaffold in exploring new opportunities for drug design. imperial.ac.uk

Impact on Physicochemical Properties

The bioisosteric replacement of a substructure with an azetidine thioether can profoundly impact a compound's physicochemical properties. These changes are critical for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The table below illustrates a hypothetical bioisosteric replacement to demonstrate the potential changes in key molecular properties.

Table 1: Comparative Physicochemical Properties of a Hypothetical Parent Compound and its Azetidine Thioether Bioisostere

PropertyHypothetical Parent (Molecule A)Hypothetical Bioisostere (Molecule B)Rationale for Change
Structure Replacement of a flexible diethylaminoethyl thioether with a rigid 1-ethyl-3-(ethylsulfanyl)azetidine moiety.
Molecular Weight ( g/mol ) 250.4264.4Increase due to the addition of the cyclic structure.
cLogP (Lipophilicity) 2.82.5The introduction of the polar nitrogen atom within the rigid ring can decrease lipophilicity, potentially improving solubility.
Topological Polar Surface Area (TPSA) 41.5 Ų44.7 ŲThe azetidine nitrogen contributes to a slight increase in the polar surface area, which can influence cell permeability.
Number of Rotatable Bonds 74A significant reduction due to the cyclic nature of the azetidine scaffold, leading to decreased conformational flexibility.
pKa (Most Basic) 9.88.5The pKa of the azetidine nitrogen is typically lower than that of a comparable acyclic amine, which can reduce off-target ion channel binding.

Note: The structures and values in this table are hypothetical and for illustrative purposes to demonstrate the concepts of bioisosteric replacement.

The data illustrates that such a bioisosteric swap leads to a more rigid, potentially more soluble compound with a lower pKa. Reducing the number of rotatable bonds is a key strategy to "pre-organize" the molecule for receptor binding, which can reduce the entropic penalty upon binding and thus improve potency. The modulation of pKa is also critical, as high basicity is often associated with poor pharmacokinetic profiles and potential cardiotoxicity. nih.gov Therefore, the use of the azetidine scaffold provides a rational method for fine-tuning this property.

Advanced Spectroscopic Characterization and Analytical Techniques for 3 Ethylsulfanyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 3-(Ethylsulfanyl)azetidine. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insight into the compound's connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structure. The chemical shifts are influenced by the electron-withdrawing nitrogen atom, the sulfur atom, and the strain of the four-membered ring.

¹H NMR: The proton spectrum is expected to show distinct signals for the azetidine (B1206935) ring protons and the ethylsulfanyl side chain.

Azetidine Ring Protons: The methine proton at the C3 position (H3), being attached to the carbon bearing the sulfur atom, would appear as a multiplet. The four methylene (B1212753) protons at the C2 and C4 positions would likely appear as two distinct multiplets due to their diastereotopic nature relative to the C3 substituent. These signals are typically found in the range of δ 3.0-4.0 ppm.

Ethyl Group Protons: The ethylsulfanyl group would exhibit a quartet for the methylene protons (-S-CH₂ -CH₃) around δ 2.5-2.7 ppm, coupled to the methyl protons. A triplet for the terminal methyl protons (-S-CH₂-CH₃ ) would be observed further upfield, around δ 1.2-1.4 ppm.

N-H Proton: A broad singlet corresponding to the amine proton (N-H) would also be present, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon spectrum would show five distinct signals corresponding to each carbon atom in the molecule.

Azetidine Ring Carbons: The C2 and C4 carbons, being adjacent to the nitrogen, are expected to resonate in the region of δ 50-60 ppm. The C3 carbon, directly attached to the sulfur atom, would be shifted downfield and is predicted to appear around δ 35-45 ppm.

Ethyl Group Carbons: The methylene carbon (-S-C H₂-CH₃) would be found around δ 25-35 ppm, while the methyl carbon (-S-CH₂-C H₃) would appear at the highest field, around δ 14-16 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
N-H1.5-3.0br s-
C2-H, C4-H3.0-4.0m50-60
C3-H3.2-3.8m35-45
S-CH₂2.5-2.7q25-35
CH₃1.2-1.4t14-16

Predicted values are based on data from analogous 3-substituted and N-protected azetidines. rsc.orgnih.govbeilstein-journals.orgnih.gov Abbreviations: br s = broad singlet, m = multiplet, q = quartet, t = triplet.

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the C3-H proton and the protons on C2 and C4, confirming their adjacency within the azetidine ring. A strong cross-peak would also be seen between the methylene and methyl protons of the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would definitively link each proton signal to its corresponding carbon signal in Table 1, for instance, connecting the quartet at δ ~2.6 ppm to the carbon at δ ~30 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for establishing connectivity across heteroatoms. An HMBC spectrum would show a key correlation from the methylene protons of the ethyl group (-S-CH₂ -) to the C3 carbon of the azetidine ring, confirming the attachment of the ethylsulfanyl group at the 3-position. Correlations from the C2-H and C4-H protons to both the C2/C4 and C3 carbons would further solidify the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a simple molecule like this compound, NOESY would show through-space correlations between the protons on the ethylsulfanyl side chain and the protons on the azetidine ring, helping to define its preferred conformation in solution.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom. For the secondary amine in the azetidine ring, the ¹⁵N chemical shift is expected to be in the range of δ -340 to -360 ppm (relative to nitromethane). This value is consistent with chemical shifts reported for other saturated, four-membered nitrogen heterocycles. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound, with the molecular formula C₅H₁₁NS, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be precisely determined.

Table 2: Predicted HRMS Data for this compound.
FormulaIonCalculated m/z
C₅H₁₁NS[M+H]⁺118.0685
C₅H₁₁NS[M+Na]⁺140.0504

Calculated using standard atomic weights.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization (EI) or collision-induced dissociation (CID) would likely include:

Alpha-cleavage: Fission of the C-C bonds adjacent to the nitrogen atom, a characteristic fragmentation pattern for amines, leading to the opening of the azetidine ring.

Loss of the ethyl group: Cleavage of the S-CH₂ bond to yield a fragment corresponding to the loss of an ethyl radical (•CH₂CH₃).

Cleavage of the C-S bond: Fragmentation at the C3-S bond, resulting in ions corresponding to the azetidinyl cation and the ethylsulfanyl radical, or vice versa.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.govjmchemsci.comnih.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine)Stretching3300-3500Medium-Weak
C-H (Aliphatic)Stretching2850-2960Strong
N-H (Amine)Bending1590-1650Medium
C-NStretching1020-1250Medium
C-SStretching600-800Weak

Predicted values are based on standard IR correlation tables and data from analogous compounds. rsc.orgnih.gov

The presence of a medium-intensity band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching of the secondary amine. Strong bands between 2850-2960 cm⁻¹ would confirm the presence of aliphatic C-H bonds in both the azetidine ring and the ethyl group. A weak absorption in the 600-800 cm⁻¹ range would suggest the C-S stretching vibration.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise spatial arrangement of atoms in a crystalline solid. To date, a crystal structure for this compound has not been reported in the public domain.

Should the compound be successfully crystallized, likely as a salt such as the hydrochloride to promote crystal formation, X-ray diffraction analysis would yield a detailed three-dimensional model. This technique would unambiguously confirm the atomic connectivity and provide precise measurements of bond lengths, bond angles, and torsional angles. This data would reveal the puckering of the azetidine ring and the preferred conformation of the ethylsulfanyl substituent relative to the ring, offering unparalleled insight into its solid-state structure.

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS)

The hyphenation of liquid chromatography (LC) with mass spectrometry (MS) provides a robust analytical platform for the characterization of compounds like this compound. This technique, particularly Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), offers high separation efficiency, sensitivity, and the capability for structural elucidation. The analysis of functionalized azetidines and other small sulfur-containing heterocyclic molecules often relies on such advanced methodologies to confirm identity, assess purity, and quantify the analyte in various matrices.

In a typical LC-MS analysis of this compound, reversed-phase chromatography is employed for separation. The stationary phase, often a C18 column, separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (like water with a formic acid modifier to improve peak shape and ionization efficiency) and an organic component (such as acetonitrile (B52724) or methanol) is commonly used. The gradient allows for the effective elution of compounds with varying polarities.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like azetidine derivatives, as it is a soft ionization method that typically produces intact protonated molecules [M+H]⁺. This molecular ion is crucial for determining the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) further aids in structural confirmation. In this process, the [M+H]⁺ ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the ethylsulfanyl group to the azetidine ring.

Detailed research findings on the LC-MS analysis of closely related sulfur-containing heterocyclic compounds demonstrate the utility of this technique. For instance, studies on sulfur-fumigated herbs have successfully utilized UPLC-QTOF-MS/MS to identify and characterize novel sulfur-containing derivatives. While specific experimental data for this compound is not extensively published, a representative analytical method can be proposed based on the analysis of similar small molecules.

Representative LC-MS/MS Parameters for this compound Analysis

The following table outlines plausible parameters for an LC-MS/MS method for the analysis of this compound.

ParameterValue
LC System UPLC
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
MS System Quadrupole Time-of-Flight (QTOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Acquisition Mode MS/MS
Precursor Ion (m/z) [M+H]⁺ = 118.0685
Collision Energy 10-30 eV

Expected Mass Spectrometry Data for this compound

This table presents the expected mass-to-charge ratios (m/z) for the parent ion and potential major fragment ions of this compound in a positive ion mode ESI-MS/MS experiment.

Ion DescriptionProposed Structure/FragmentCalculated m/z
Protonated Molecule [C₅H₁₁NS + H]⁺118.0685
Fragment Ion 1 Loss of ethylene (B1197577) (C₂H₄)90.0372
Fragment Ion 2 Loss of ethanethiol (B150549) (C₂H₆S)56.0498
Fragment Ion 3 Ethylsulfanyl cation (C₂H₅S)⁺61.0157

Research Applications of 3 Ethylsulfanyl Azetidine Scaffolds in Chemical Biology and Drug Discovery

Azetidines as Privileged Scaffolds in Medicinal Chemistry Research

Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as privileged scaffolds in medicinal chemistry. nih.govresearchgate.net Their growing importance is attributed to a unique combination of satisfactory chemical stability and significant molecular rigidity, which allows for the effective modulation of the pharmacological properties of molecules containing this moiety. nih.gov The incorporation of the azetidine (B1206935) ring can lead to improvements in potency, selectivity, and pharmacokinetic profiles. nih.gov This has led to the inclusion of the azetidine motif in a number of approved drugs and numerous clinical candidates. nih.govnih.gov The diverse pharmacological activities associated with azetidine-containing compounds include anticancer, antibacterial, anti-inflammatory, and antiviral properties, among others. nih.govjmchemsci.com

Utility as Bioisosteric Replacements for Pyrrolidine (B122466), Piperidine (B6355638), and Aromatic Rings

In drug design, the azetidine ring is often employed as a bioisosteric replacement for larger, more common saturated heterocycles like pyrrolidine and piperidine, as well as for aromatic rings. researchgate.netnih.gov Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a key tactic in medicinal chemistry for optimizing drug-like properties. The smaller, more rigid azetidine ring can mimic the spatial arrangement of substituents found in larger rings while offering distinct advantages. nih.gov For instance, replacing a piperidine ring with an azetidine can alter a compound's physicochemical properties, such as lipophilicity and basicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net The symmetric nature of 1,3-substituted azetidines makes them particularly suitable replacements for 1,4-substituted piperidines. nih.gov This substitution can lead to compounds with improved solubility and metabolic stability. baranlab.org

Table 1: Comparison of Physicochemical Properties of Azetidine and its Bioisosteres
PropertyAzetidinePyrrolidinePiperidine
Ring Size4-membered5-membered6-membered
Ring Strain (kcal/mol)~25.2~5.4~0
pKa11.2911.2711.22
FlexibilityRigidFlexibleFlexible (chair/boat conformations)

Role in Conformational Restriction and Enhanced Solubility in Ligand Design

The rigid structure of the azetidine ring plays a crucial role in ligand design by imposing conformational constraints on the molecule. enamine.net This rigidity helps to pre-organize the conformation of a ligand into a bioactive state, which can lead to a decrease in the entropic penalty upon binding to a biological target, thereby potentially increasing binding affinity. enamine.net By limiting the number of accessible conformations, the azetidine scaffold can also enhance the selectivity of a ligand for its intended target. researchgate.net Furthermore, the polar nature of the nitrogen atom within the azetidine ring can contribute to improved aqueous solubility, a desirable property for drug candidates. nih.gov The introduction of this small, polar heterocycle can disrupt the planarity and reduce the lipophilicity of a molecule, which are often strategies to enhance solubility and other pharmacokinetic properties. nih.gov

Influence on Metabolic Stability in Lead Optimization

During the lead optimization phase of drug discovery, enhancing metabolic stability is a critical objective to ensure a compound has a suitable duration of action and to avoid the formation of toxic metabolites. nih.gov The incorporation of an azetidine ring can be an effective strategy to improve metabolic stability. nih.govnih.gov The strained four-membered ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to larger, more flexible rings like piperidine. researchgate.net For example, replacing a metabolically labile group with an azetidine moiety can block a site of metabolism, leading to an improved pharmacokinetic profile. nih.gov However, it is important to note that the stability of the azetidine ring itself can be influenced by the nature and position of its substituents. nih.gov

Applications in Peptidomimetics and the Design of Non-Natural Amino Acids

The conformationally constrained nature of azetidine derivatives makes them valuable building blocks in the design of peptidomimetics and non-natural amino acids. researchgate.netnih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. Azetidine-2-carboxylic acid and its derivatives are used as constrained analogs of proline, a key amino acid in inducing turns in peptide chains. acs.org The four-membered ring of azetidine-based amino acids forces the peptide backbone to adopt specific conformations, such as γ-turns, which can be crucial for biological activity. acs.org This contrasts with the five-membered ring of proline, which tends to induce β-turns. acs.org The ability to control the secondary structure of peptides makes azetidine-containing amino acids powerful tools in the rational design of novel peptide-based therapeutics. researchgate.net

Use as Chiral Templates and Ligands in Asymmetric Catalysis

Chiral, enantiomerically pure azetidines serve as effective templates and ligands in asymmetric catalysis, a field focused on the synthesis of single enantiomers of chiral molecules. researchgate.netbirmingham.ac.uk The rigid and well-defined three-dimensional structure of chiral azetidines allows for the creation of a specific chiral environment around a metal catalyst, which can effectively control the stereochemical outcome of a reaction. birmingham.ac.uk Azetidine-derived ligands have been successfully employed in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and cycloadditions, often affording high levels of enantioselectivity. researchgate.netresearcher.life The development of new synthetic methods to access a diverse range of chiral azetidines continues to expand their application in asymmetric synthesis, providing access to complex and valuable chiral molecules. nih.govnih.gov

Design and Investigation of Targeted Inhibitors and Modulators (e.g., STAT3 inhibitors, dopamine (B1211576) antagonists)

The conformationally constrained azetidine ring, such as that in 3-(Ethylsulfanyl)azetidine, serves as a valuable scaffold in medicinal chemistry for the design of targeted inhibitors and modulators of various biological targets. Researchers have successfully incorporated this four-membered heterocycle into molecules designed to interact with high potency and selectivity with key proteins implicated in cancer and neurological disorders.

STAT3 Inhibitors: Signal transducer and activator of transcription 3 (STAT3) is a protein that has been identified as a valid therapeutic target in oncology due to its role in tumor cell proliferation, survival, and metastasis. A series of azetidine-based compounds have been developed as highly potent and selective STAT3 inhibitors. These compounds have demonstrated significant activity in preclinical models, particularly in triple-negative breast cancer (TNBC). Systematic medicinal chemistry efforts have led to the discovery of compounds that irreversibly bind to STAT3 and inhibit its activity at sub-micromolar concentrations. acs.orgnih.gov For instance, compounds designated as H172 and H182 show potent inhibition of STAT3 with IC₅₀ values ranging from 0.38 to 0.98 μM. acs.orgnih.govjmchemsci.com These inhibitors demonstrate high selectivity for STAT3 over other members of the STAT family, such as STAT1 and STAT5, for which the IC₅₀ values are greater than 15.8 μM. acs.orgnih.govjmchemsci.com In cellular assays, these azetidine compounds effectively inhibit both constitutive and ligand-induced STAT3 activation and prevent its accumulation in the nucleus, without altering the total levels of STAT3 protein. acs.org

Dopamine Antagonists and Uptake Inhibitors: The azetidine scaffold has also been explored for the development of agents targeting the dopaminergic system, which is crucial in the regulation of motor control, motivation, and reward. chemrxiv.orgtaylorandfrancis.com Derivatives of azetidine have been synthesized and evaluated for their potential as dopamine receptor antagonists and dopamine uptake inhibitors. chemrxiv.orgacs.org Certain 3-substituted azetidine derivatives have shown notable potency as antagonists for dopamine D2 and D4 receptors. chemrxiv.org For example, N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide was identified as a potent D4 antagonist. chemrxiv.org

Furthermore, novel cis- and trans-azetidine analogs have been developed as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), which is responsible for the uptake of dopamine into synaptic vesicles. acs.orgwipo.int These compounds, designed by reducing the ring size of known piperidine-based VMAT2 inhibitors, displayed high potency in inhibiting dopamine uptake, with Kᵢ values in the nanomolar range. acs.orgwipo.int The cis-analog 22b (Ki=24 nM) and the trans-analog 15c (Ki=31 nM) were found to be particularly potent, representing promising leads for clinical candidates. acs.orgwipo.int

Compound ClassExample CompoundTargetPotency
STAT3 InhibitorH172 / H182STAT3IC₅₀ = 0.38–0.98 μM
STAT3 InhibitorH120 / H105STAT3IC₅₀ = 1.75–2.07 μM
Dopamine D4 AntagonistN-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamideDopamine D4 ReceptorHigh Affinity (Specific Kᵢ not stated)
VMAT2 Inhibitorcis-azetidine analog (22b)VMAT2 ([³H]DA uptake)Kᵢ = 24 nM
VMAT2 Inhibitortrans-azetidine analog (15c)VMAT2 ([³H]DA uptake)Kᵢ = 31 nM

Understanding the molecular mechanisms by which azetidine-based compounds interact with their biological targets is crucial for optimizing their design and efficacy. Studies on the azetidine-containing STAT3 inhibitors have revealed a covalent and irreversible binding mechanism. acs.orgnih.govjmchemsci.com Mass spectrometry analysis has confirmed that these compounds form covalent bonds with specific cysteine residues on the STAT3 protein. acs.orgjmchemsci.com Site-directed mutagenesis studies further identified Cys426 and Cys468 as the key residues essential for the high-potency inhibition observed. acs.orgjmchemsci.com This irreversible binding effectively blocks the DNA-binding activity of STAT3, thereby inhibiting its function as a transcription factor. acs.org The selectivity of these compounds is noteworthy, as they show little to no effect on the activation of other signaling proteins like JAK2, Src, or EGFR, indicating a highly targeted mechanism of action. acs.orgjmchemsci.com

In the context of dopamine system modulators, mechanistic studies have focused on receptor binding and transporter inhibition. Docking studies of azetidine-based dopamine antagonists with the D4 receptor have been used to correlate the binding interactions with the observed biological activity. chemrxiv.org For the azetidine analogs that inhibit dopamine uptake, the primary mechanism is the inhibition of VMAT2 function. acs.org By blocking VMAT2, these compounds prevent the loading of dopamine into vesicles, which can alter dopaminergic neurotransmission. acs.org

Potential Applications in Agrochemical and Materials Science Research

While the primary focus of research on azetidine scaffolds has been in medicinal chemistry, their unique structural and chemical properties suggest potential applications in other fields, including agrochemicals and materials science.

Agrochemical Research: The development of novel pesticides and insecticides is a continuous effort to overcome resistance and improve safety profiles. The azetidine scaffold has been identified as a promising core for new agrochemical agents. Patents have been filed for azetidine derivatives, such as azetidine sulfones amide isoxazoline (B3343090) derivatives, for their use as pesticides and insecticides. wipo.intpatentalert.com This indicates that the rigid, four-membered ring system can be functionalized to interact with biological targets in pests, leading to the development of new crop protection agents.

Materials Science Research: In materials science, there is a constant search for new molecules with unique physical and chemical properties. The strained ring system of azetidine makes it an interesting building block for novel materials. Recent research has explored the application of densely functionalized azetidines as energetic materials. acs.orgnih.govchemrxiv.org These azetidine-based compounds have been shown to possess favorable properties such as high densities, good oxygen balances, and improved specific impulses compared to existing materials. chemrxiv.org This makes them potential candidates for use as melt-castable explosives or liquid propellant plasticizers. acs.orgnih.gov The versatility of azetidine chemistry allows for the tuning of stereochemical and electronic properties, which can in turn modulate the physical characteristics of the resulting materials. acs.orgchemrxiv.org Researchers anticipate that the synthetic strategies developed for these molecules will guide the future development of new azetidine-based materials not only for energetics but also for broader applications in other industries. acs.orgnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.